molecular formula C11H15NO3 B1594961 2-Nitrophenyl pentyl ether CAS No. 39645-91-5

2-Nitrophenyl pentyl ether

Cat. No.: B1594961
CAS No.: 39645-91-5
M. Wt: 209.24 g/mol
InChI Key: YRVCISCRAMHCFP-UHFFFAOYSA-N
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Description

2-Nitrophenyl pentyl ether is an organic compound with the chemical formula C11H15NO3. It is a colorless liquid that is soluble in organic solvents such as ether and dimethylformamide. The compound has a melting point of approximately -5 to -4 degrees Celsius and a boiling point of about 235 to 236 degrees Celsius . It is primarily used in organic synthesis and pharmaceutical research.

Preparation Methods

The preparation of 2-nitrophenyl pentyl ether can be achieved through the esterification reaction of 2-nitrophenol with pentanol under acidic conditions. The reaction is typically catalyzed by an acidic catalyst such as sulfuric acid . The general steps are as follows:

  • 2-Nitrophenol reacts with pentanol in the presence of an acidic catalyst.
  • The reaction mixture is heated to promote the esterification process.
  • The product, this compound, is then purified through distillation or other suitable methods.

Chemical Reactions Analysis

2-Nitrophenyl pentyl ether undergoes various chemical reactions, including:

Scientific Research Applications

2-Nitrophenyl pentyl ether has several applications in scientific research:

    Catalysis: It can be used as a ligand in metal-organic catalysts.

    Advanced Intermediates: It serves as an intermediate in the synthesis of drugs, pesticides, and antioxidants.

    Chemical Analysis: It is used for the detection and quantitative analysis of other compounds.

    Functional Materials: It is employed in the preparation of dyes and photosensitive materials

Mechanism of Action

The mechanism of action of 2-nitrophenyl pentyl ether involves its interaction with various molecular targets. As a ligand in metal-organic catalysts, it facilitates the formation of metal-ligand complexes, which can then participate in catalytic cycles. The nitro group can undergo reduction or substitution reactions, altering the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

2-Nitrophenyl pentyl ether can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and reactivity.

Properties

IUPAC Name

1-nitro-2-pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCISCRAMHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282880
Record name 2-Nitrophenyl pentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39645-91-5
Record name NSC28597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28597
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Record name 2-Nitrophenyl pentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenyl pentyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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